REACTION_CXSMILES
|
COC(=O)C(Br)[CH2:5][CH:6]([CH3:8])[CH3:7].NCC(N)(C)C.[CH3:17][C:18]1([CH3:29])[NH:23][C:22](=[O:24])[CH:21](CC(C)C)[NH:20][CH2:19]1>>[CH3:7][C:6]1([CH3:8])[CH2:5][NH:23][C:22](=[O:24])[CH2:21][NH:20]1.[CH3:17][C:18]1([CH3:29])[NH:23][C:22](=[O:24])[CH2:21][NH:20][CH2:19]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(CC(C)C)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CNC(C(N1)=O)CC(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NCC(NC1)=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CNCC(N1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC(=O)C(Br)[CH2:5][CH:6]([CH3:8])[CH3:7].NCC(N)(C)C.[CH3:17][C:18]1([CH3:29])[NH:23][C:22](=[O:24])[CH:21](CC(C)C)[NH:20][CH2:19]1>>[CH3:7][C:6]1([CH3:8])[CH2:5][NH:23][C:22](=[O:24])[CH2:21][NH:20]1.[CH3:17][C:18]1([CH3:29])[NH:23][C:22](=[O:24])[CH2:21][NH:20][CH2:19]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(CC(C)C)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CNC(C(N1)=O)CC(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NCC(NC1)=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CNCC(N1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |